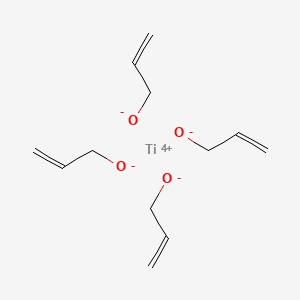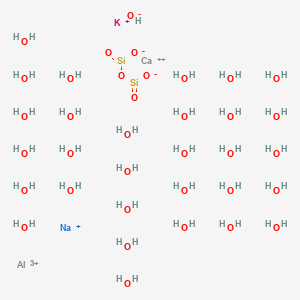
2-Hydrazino-5-iodobenzoic acid, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 288 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in scientific research, particularly in the areas of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of NSC 288 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the isolation of precursor compounds, followed by a series of chemical reactions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
NSC 288 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 288 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical techniques. In biology, it is used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, NSC 288 is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 288 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, which are the basis for its therapeutic and research applications.
Vergleich Mit ähnlichen Verbindungen
NSC 288 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can be based on various factors, such as their chemical properties, mechanisms of action, and applications. This helps to understand the distinct features and advantages of NSC 288.
References
- Culture and Differentiation of Human Neural Stem Cells
- Induction of Neural Stem Cells from Human Pluripotent Stem Cells Using Gibco PSC Neural Induction Medium
- Numerical Simulation of the Flow Field and Chemical Reactions within a NSC Diesel Catalyst
- Does large-scale research infrastructure affect regional knowledge innovation, and how?
- Development of MEM-288, dual-transgene armed and conditionally replication-enhanced oncolytic adenovirus
- COMPARE Analysis | Databases & Tools | Developmental Therapeutics Program (DTP)
Eigenschaften
CAS-Nummer |
5326-33-0 |
|---|---|
Molekularformel |
C7H8ClIN2O2 |
Molekulargewicht |
314.51 g/mol |
IUPAC-Name |
2-hydrazinyl-5-iodobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7IN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
InChI-Schlüssel |
UZABHBCJBROUHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)C(=O)O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















